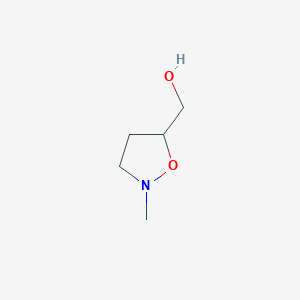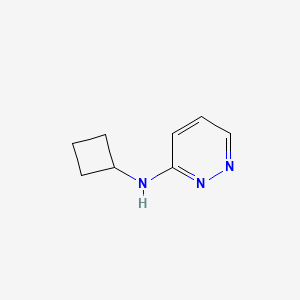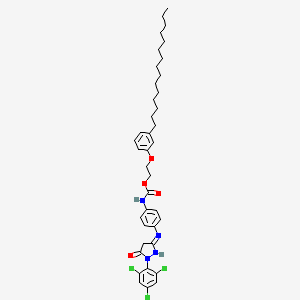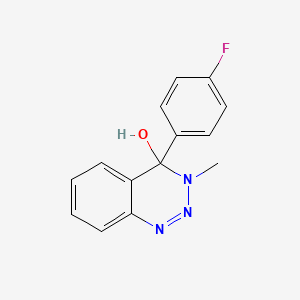
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one typically involves the bromination of a quinazolinone precursor. The reaction conditions may include:
Starting Material: A quinazolinone derivative.
Brominating Agent: N-bromosuccinimide (NBS) or bromine.
Solvent: Acetic acid or chloroform.
Temperature: Room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To manage the exothermic nature of bromination.
Purification Steps: Recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The quinazolinone core can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Debrominated quinazolinone derivatives.
Oxidation: Oxidized quinazolinone products.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one depends on its interaction with specific molecular targets. It may involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-3-cyclohexylquinazolin-4(3H)-one
- 6,8-Difluoro-3-cyclohexylquinazolin-4(3H)-one
- 6,8-Diiodo-3-cyclohexylquinazolin-4(3H)-one
Uniqueness
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
114390-40-8 |
|---|---|
Molecular Formula |
C14H14Br2N2O |
Molecular Weight |
386.08 g/mol |
IUPAC Name |
6,8-dibromo-3-cyclohexylquinazolin-4-one |
InChI |
InChI=1S/C14H14Br2N2O/c15-9-6-11-13(12(16)7-9)17-8-18(14(11)19)10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChI Key |
CGUSNICWVXJYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C(C2=O)C=C(C=C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)







![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)
![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)


